molecular formula C13H16N2O2S B2639387 N-(Cyanomethyl)-N-methyl-2-(4-methylsulfanylphenoxy)propanamide CAS No. 1436101-57-3

N-(Cyanomethyl)-N-methyl-2-(4-methylsulfanylphenoxy)propanamide

Cat. No.: B2639387
CAS No.: 1436101-57-3
M. Wt: 264.34
InChI Key: NYAUENMTVIDEOM-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N-methyl-2-(4-methylsulfanylphenoxy)propanamide is an organic compound with a complex structure that includes a cyanomethyl group, a methyl group, and a 4-methylsulfanylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-methyl-2-(4-methylsulfanylphenoxy)propanamide typically involves multiple steps. One common method starts with the preparation of 4-methylsulfanylphenol, which is then reacted with an appropriate alkylating agent to introduce the propanamide group. The cyanomethyl and methyl groups are introduced through subsequent reactions, often involving nitrile and methylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-methyl-2-(4-methylsulfanylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(Cyanomethyl)-N-methyl-2-(4-methylsulfanylphenoxy)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-N-methyl-2-(4-methylsulfanylphenoxy)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)-N-methyl-2-(4-methylphenoxy)propanamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    N-(Cyanomethyl)-N-methyl-2-(4-methoxyphenoxy)propanamide: Contains a methoxy group instead of a sulfanyl group, potentially altering its chemical properties and applications.

Uniqueness

N-(Cyanomethyl)-N-methyl-2-(4-methylsulfanylphenoxy)propanamide is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(cyanomethyl)-N-methyl-2-(4-methylsulfanylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-10(13(16)15(2)9-8-14)17-11-4-6-12(18-3)7-5-11/h4-7,10H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAUENMTVIDEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC#N)OC1=CC=C(C=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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